molecular formula C11H8ClN3O B14473858 N-(4-Chloropyridin-2-yl)pyridine-2-carboxamide CAS No. 65660-98-2

N-(4-Chloropyridin-2-yl)pyridine-2-carboxamide

Cat. No.: B14473858
CAS No.: 65660-98-2
M. Wt: 233.65 g/mol
InChI Key: PGPBBENMADLQNZ-UHFFFAOYSA-N
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Description

N-(4-Chloropyridin-2-yl)pyridine-2-carboxamide is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine moiety attached to a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloropyridin-2-yl)pyridine-2-carboxamide typically involves the reaction of 4-chloropyridine with pyridine-2-carboxylic acid or its derivatives. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the two components .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloropyridin-2-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as tuberculosis and cancer.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-Chloropyridin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by inducing autophagy in infected macrophages. The compound acts as a prodrug that requires activation by specific enzymes, such as AmiC, to exert its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chloropyridin-2-yl)benzamide
  • N-(4-Chloropyridin-2-yl)pyrazine-2-carboxamide
  • N-(4-Chloropyridin-2-yl)pyrimidine-2-carboxamide

Uniqueness

N-(4-Chloropyridin-2-yl)pyridine-2-carboxamide stands out due to its unique combination of a chloropyridine moiety and a pyridine carboxamide group. This structure imparts specific chemical and biological properties that make it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential as a drug candidate further highlight its significance .

Properties

CAS No.

65660-98-2

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65 g/mol

IUPAC Name

N-(4-chloropyridin-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C11H8ClN3O/c12-8-4-6-14-10(7-8)15-11(16)9-3-1-2-5-13-9/h1-7H,(H,14,15,16)

InChI Key

PGPBBENMADLQNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=NC=CC(=C2)Cl

Origin of Product

United States

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